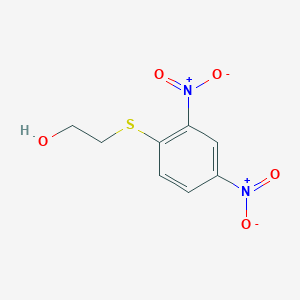

2-(2,4-Dinitrophenylthio)ethanol

Description

Properties

CAS No. |

18595-35-2 |

|---|---|

Molecular Formula |

C8H8N2O5S |

Molecular Weight |

244.23 g/mol |

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanylethanol |

InChI |

InChI=1S/C8H8N2O5S/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 |

InChI Key |

GMOQLVDVIQDFSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity and Functional Group Analysis

The 2,4-dinitrophenylthio group distinguishes this compound from analogs through its electronic and steric properties. Below is a comparative analysis with key structural analogs:

Table 1: Comparative Properties of 2-(2,4-Dinitrophenylthio)ethanol and Analogs

Polymer Chemistry

- This compound: Used to synthesize thiol-terminated polyesters with 89% yield, enabling precise control over polymer end-group functionality . Its thioether group is deprotected under mild conditions (e.g., 2-mercaptoethanol and triethylamine) .

- Benzothiazole Derivative () : The benzothiazole ring enhances thermal stability, making it suitable for rubber accelerators but less versatile in aqueous polymer reactions.

Biochemical Probes

- The 2,4-dinitrophenylthio group in ruthenium complexes (e.g., Ru(bpy)₂(DNS-bpy)₂) acts as a thiol-responsive quencher. Upon reaction with biothiols (e.g., glutathione), emission intensity increases 80-fold due to SNAr-mediated release .

- In contrast, 2-(4-nitrophenylthio)ethanol () lacks the dual electrophilic sites, reducing its utility in stimuli-responsive systems.

Stability and Side Reactions

Research Findings and Data

Limitations in DNA Chemistry

- Attempts to use this compound for O⁶-alkylguanine synthesis resulted in viscous solutions and unintended guanine products post-deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.